Product packaging for Ethyl 2,4,6-trimethylbenzoate(Cat. No.:CAS No. 1754-55-8)

Ethyl 2,4,6-trimethylbenzoate

Cat. No.: B156424
CAS No.: 1754-55-8
M. Wt: 192.25 g/mol
InChI Key: ZXTXIZPSMQCYBN-UHFFFAOYSA-N
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Description

Role as a Precursor in Polymer Synthesis and Materials Science

The 2,4,6-trimethylbenzoyl structure, derived from Ethyl 2,4,6-trimethylbenzoate (B1236764), is instrumental in the synthesis of specialized polymers and polymer additives. While the direct use of Ethyl 2,4,6-trimethylbenzoate as a monomer is not widely documented, its derivatives are key components in several polymerization processes.

There is limited direct evidence to suggest that this compound is used as a monomer in the production of specialty polyesters and copolymers. Polyesters are typically synthesized through the polycondensation of a diacid and a diol. libretexts.org However, the bulky nature of the 2,4,6-trimethylphenyl group could be exploited to create polymers with unique properties, such as increased thermal stability and altered solubility. The synthesis would likely proceed through the hydrolysis of the ethyl ester to 2,4,6-trimethylbenzoic acid, which can then be used as a monofunctional acid to cap polyester (B1180765) chains or, if further functionalized, as a specialty monomer. google.com

Currently, there is no significant body of research indicating the use of this compound as a chain transfer agent or modifier in radical polymerization. Chain transfer agents are typically compounds with weak bonds that can readily donate a hydrogen atom to a growing polymer chain, thereby controlling the molecular weight. The chemical structure of this compound does not inherently lend itself to this function.

The most significant application of the 2,4,6-trimethylbenzoyl moiety in materials science is in the formulation of photoinitiators. cymitquimica.compatsnap.com While this compound itself is not a photoinitiator, it is a key precursor to the synthesis of acylphosphine oxide photoinitiators, such as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L). cymitquimica.comchemicalbook.com These photoinitiators are highly efficient in initiating the polymerization of resins upon exposure to UV light and are particularly valued for their use in low-yellowing white and clear coatings. cymitquimica.com The 2,4,6-trimethylbenzoyl chloride, derived from the corresponding acid, is a crucial reagent in the synthesis of TPO-L. chemicalbook.comgoogle.com

The structural attributes of TPO-L that make it an effective photoinitiator are detailed in the table below.

PropertyValue/DescriptionSignificance
Chemical Name Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinateA highly efficient photoinitiator for UV curing.
CAS Number 84434-11-7Unique identifier for the compound.
Appearance Yellow liquidEasy to incorporate into liquid formulations. cymitquimica.com
Key Feature Effective in low-yellowing systemsSuitable for white and clear coatings. cymitquimica.com
Mechanism Free radical type I photoinitiatorUndergoes cleavage upon UV exposure to form initiating radicals. cymitquimica.com

Furthermore, derivatives of 2,4,6-trimethylbenzoic acid are used in the development of UV stabilizers for plastics and paints, enhancing their resistance to degradation from light and heat. patsnap.com

Utilization in Fine Chemical Synthesis as a Building Block

This compound and its parent acid, 2,4,6-trimethylbenzoic acid, are versatile building blocks in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and agrochemicals. ontosight.aichemicalbook.com

The sterically hindered nature of the 2,4,6-trimethylbenzoyl group makes it a useful protecting group or a structural component in the total synthesis of complex natural products. While specific examples starting directly from this compound are not abundant in readily available literature, the strategic use of such substituted aromatic rings is a common tactic in multi-step organic synthesis to control reactivity and stereochemistry.

The synthesis of various pharmaceutical and agrochemical intermediates utilizes 2,4,6-trimethylbenzoic acid and its derivatives. google.comontosight.ai For instance, the general class of substituted benzoic acids is important in drug discovery. ontosight.ai In the agrochemical sector, while a direct synthesis of the fungicide Boscalid from this compound is not the standard route, the synthesis of related structures often involves substituted aromatic precursors. rsc.orgshd-pub.org.rs The synthesis of 2,4,6-trimethylbenzoic acid itself can be achieved through various methods, highlighting its importance as a foundational chemical. google.com

The table below summarizes the role of this compound and its derivatives as intermediates.

Application AreaIntermediateFinal Product Class
Pharmaceuticals 2,4,6-Trimethylbenzoic acid derivativesActive Pharmaceutical Ingredients
Agrochemicals Substituted benzoyl derivativesFungicides, Insecticides google.com
Photoinitiators 2,4,6-Trimethylbenzoyl chlorideAcylphosphine oxide photoinitiators (e.g., TPO-L) google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B156424 Ethyl 2,4,6-trimethylbenzoate CAS No. 1754-55-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4,6-trimethylbenzoate
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InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTXIZPSMQCYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60169980
Record name Ethyl 2,4,6-trimethylbenzoate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1754-55-8
Record name Benzoic acid, 2,4,6-trimethyl-, ethyl ester
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name ETHYL 2,4,6-TRIMETHYLBENZOATE
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Synthetic Methodologies for Ethyl 2,4,6 Trimethylbenzoate

Traditional Esterification Pathways

Traditional methods for synthesizing ethyl 2,4,6-trimethylbenzoate (B1236764) primarily revolve around the Fischer esterification and the use of a more reactive acyl chloride derivative. The choice of method is heavily dictated by the need to overcome the substantial steric hindrance imposed by the ortho-substituents.

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. libretexts.org However, the direct esterification of 2,4,6-trimethylbenzoic acid with ethanol (B145695) is notoriously difficult and often unsuccessful under standard conditions. vaia.comfupress.net The steric bulk of the two ortho-methyl groups physically obstructs the approach of the ethanol molecule to the carbonyl carbon, inhibiting the necessary nucleophilic attack for the reaction to proceed. vaia.compressbooks.pub This phenomenon is a well-documented case of steric hindrance. vaia.comfupress.net

Despite this significant barrier, specific and rigorous catalytic conditions can facilitate the reaction.

Standard Brønsted acids like hydrochloric acid (HCl) are generally ineffective in catalyzing the esterification of 2,4,6-trimethylbenzoic acid. vaia.com The steric hindrance prevents the formation of the necessary tetrahedral intermediate. researchgate.net However, a more forceful approach using a superacid catalyst can alter the reaction mechanism. When 2,4,6-trimethylbenzoic acid is dissolved in 100% sulfuric acid (a strong Brønsted acid), it can be protonated to form a highly reactive acylium ion. researchgate.net This planar acylium ion is less sterically hindered, allowing the ethanol molecule to attack from above or below the plane, leading to the formation of the ester. researchgate.net

Lewis acids can also be employed in esterification, though their effectiveness is also subject to steric limitations. While general esterifications can be catalyzed by Lewis acids such as various metal salts, their application to severely hindered substrates like 2,4,6-trimethylbenzoic acid is less common and requires careful selection of the catalyst to overcome the steric barrier.

Like all Fischer esterifications, the reaction is reversible. libretexts.org To drive the equilibrium towards the product side, the removal of water is crucial. Common laboratory techniques include using a Dean-Stark apparatus, which continuously removes water as an azeotrope with a suitable solvent (like toluene), or employing drying agents. Another strategy is to use a large excess of one reactant, typically the alcohol, which can also serve as the solvent. libretexts.org However, for the sterically hindered 2,4,6-trimethylbenzoic acid, these equilibrium control methods are only effective if the initial catalytic challenge of the nucleophilic attack can be overcome.

The choice of solvent can influence esterification reaction rates and equilibria. google.com Solvents can affect the activity of the reactants and the catalyst. For most esterifications, the reaction rate is influenced by factors such as temperature and catalyst concentration. However, in the case of 2,4,6-trimethylbenzoic acid, the primary determinant of the reaction kinetics is the immense steric hindrance. The rate of reaction under standard Fischer conditions is effectively zero. vaia.comfupress.net The kinetic profile changes dramatically only when conditions are sufficient to promote the formation of the acylium ion intermediate, as seen with 100% sulfuric acid. researchgate.net

A more reliable and common method to synthesize ethyl 2,4,6-trimethylbenzoate circumvents the steric hindrance issue of the Fischer esterification by employing a two-step process. vaia.compressbooks.pub This involves first converting the carboxylic acid to a more reactive intermediate, 2,4,6-trimethylbenzoyl chloride, which is then reacted with ethanol.

The conversion of 2,4,6-trimethylbenzoic acid to its corresponding acyl chloride is a standard procedure in organic synthesis. The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgvaia.com The reaction proceeds because the carboxylic acid is converted into a reactive acyl chlorosulfite intermediate, which has a much better leaving group than the hydroxyl group of the original acid. libretexts.org This intermediate then readily undergoes nucleophilic attack by a chloride ion. This process is highly effective for sterically hindered acids.

The reaction is often performed in an inert solvent, and sometimes a catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction. nih.gov

Table 1: Research Findings on the Synthesis of 2,4,6-Trimethylbenzoyl Chloride
ReagentSolventCatalystReaction ConditionsYieldReference
Thionyl chlorideTolueneN,N-dimethylformamide (DMF)Room temperature, 2 hours, followed by vacuum distillation76% nih.gov
Thionyl chlorideNone (excess SOCl₂)Not specifiedReflux, 3 hours, followed by vacuum distillationHigh (quantitative implied) pressbooks.pub

Once the highly reactive 2,4,6-trimethylbenzoyl chloride is prepared, it readily reacts with ethanol to form the desired ester, this compound. The high electrophilicity of the acyl chloride's carbonyl carbon makes it susceptible to nucleophilic attack by ethanol, a reaction that is not impeded by the steric hindrance in the same way as the acid-catalyzed reaction. vaia.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid byproduct. pressbooks.pub

Table 2: Research Findings on the Synthesis of Esters from 2,4,6-Trimethylbenzoyl Chloride
ReactantBaseSolventProductYieldReference
Methanol (B129727)PyridineNot specifiedMthis compoundNot specified pressbooks.pubpressbooks.pub
β-diethylaminoethanolPotassium carbonateMethyl ethyl ketoneβ-diethylaminothis compound62.8% google.com

Synthesis via 2,4,6-trimethylbenzoyl Chloride

Nucleophilic Acyl Substitution with Ethanol

The synthesis of this compound via nucleophilic acyl substitution is a foundational method, though it presents unique challenges due to steric hindrance. The reaction typically proceeds by activating the parent carboxylic acid, 2,4,6-trimethylbenzoic acid, to facilitate the attack by ethanol.

A common and effective strategy involves a two-step process. First, 2,4,6-trimethylbenzoic acid is converted into a more reactive acyl derivative, typically an acid chloride. libretexts.org This is accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.org In this step, the hydroxyl (-OH) group of the acid is transformed into an acyl chlorosulfite intermediate, which is a superior leaving group. libretexts.orglibretexts.org

Direct acid-catalyzed esterification (Fischer esterification) between 2,4,6-trimethylbenzoic acid and ethanol is generally inefficient. pressbooks.pub The two bulky methyl groups positioned ortho to the carboxylic acid group sterically hinder the approach of the ethanol nucleophile, making the reaction difficult to proceed under standard Fischer esterification conditions. pressbooks.pub Converting the acid to its acid chloride first circumvents this steric blockade by significantly increasing the electrophilicity of the carbonyl carbon. pressbooks.pub

By-product Formation and Purification Challenges

The synthesis of this compound is accompanied by the formation of by-products that necessitate robust purification strategies. In the thionyl chloride method, the primary by-products are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are gaseous and can be readily removed. However, any unreacted starting materials, such as 2,4,6-trimethylbenzoic acid, or excess thionyl chloride can remain.

The subsequent reaction with ethanol must be carefully controlled to prevent the formation of other impurities. The presence of water can lead to the hydrolysis of the acid chloride back to the carboxylic acid. In some optimized syntheses, by-products are designed to be water-soluble, which allows for simpler purification through aqueous extraction and liquid-liquid separation. researchgate.net

Purification of the final ester product is crucial to achieve high purity. Common methods employed include:

Distillation: Used to separate the desired ester from non-volatile impurities or solvents with significantly different boiling points. smolecule.com

Recrystallization: Can be effective if the product is a solid at a certain temperature and a suitable solvent is found. smolecule.com

Column Chromatography: A highly effective technique for separating the target compound from structurally similar impurities and unreacted starting materials, ensuring a high degree of purity. uva.nl

Advanced and Green Synthetic Approaches

In response to the growing demand for sustainable and efficient chemical processes, advanced synthetic routes for this compound have been developed. These methods often employ catalysis to improve reaction rates and selectivity under milder conditions.

Transesterification Routes to this compound

Transesterification is an alternative pathway that avoids the use of harsh reagents like thionyl chloride. This process involves converting one ester into another by exchanging the alkoxy group. For instance, mthis compound can be converted to the corresponding ethyl ester by reaction with ethanol, typically in the presence of a catalyst. This method is advantageous as it often proceeds under milder conditions and obviates the need to handle unstable intermediates like β-keto acids, which are prone to decarboxylation. nih.gov

Catalytic Transesterification with Ethyl Acetate (B1210297) or Diethyl Carbonate

Transesterification can be effectively carried out using ethyl acetate or diethyl carbonate as both the solvent and the source of the ethyl group. The reaction is driven to completion by shifting the equilibrium, often by removing the lower-boiling alcohol or ester by-product. This approach is a hallmark of green chemistry, minimizing waste and utilizing less hazardous materials. The reaction requires a catalyst to proceed at a reasonable rate. While specific studies on this compound are limited, analogous transesterification reactions utilize various catalysts, as detailed in the table below.

Catalyst TypeExamplesReaction ConditionsReference(s)
Acid Catalysts Boric Acid, Methylboronic AcidEnvironmentally benign; compatible with primary and secondary alcohols. nih.gov
Base Catalysts Sodium MethylateEffective for transesterification. lookchem.com
Solid Superacid Molybdenum-Zirconium Oxide (Mo-ZrO₂)Heterogeneous catalyst, allowing for easy separation and reuse. nih.gov

This table is generated based on catalysts used for analogous transesterification reactions and may be applicable to the synthesis of this compound.

Enzyme-Catalyzed Transesterification

Enzymatic catalysis offers a highly specific and environmentally friendly alternative for transesterification. Lipases are particularly effective for this transformation due to their stability in organic solvents and their ability to catalyze the reaction under mild conditions. mdpi.com The kinetic resolution of racemic alcohols via lipase-catalyzed transesterification is a well-established method, often using vinyl acetate as an acyl donor. mdpi.com This high degree of chemo-, regio-, and enantioselectivity makes enzymatic routes attractive for producing high-purity esters. mdpi.com

Chemoenzymatic Synthesis Using Lipases

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions to create efficient and selective synthetic pathways. nih.govmdpi.com Lipases are the most frequently used enzymes in these processes for the synthesis of active pharmaceutical ingredients and their intermediates. mdpi.com

In the context of this compound, a chemoenzymatic approach would typically involve a lipase-catalyzed esterification or transesterification as the key step. nih.gov Lipases such as Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, are highly favored due to their broad substrate specificity and excellent performance in non-aqueous media. nih.govmdpi.com These enzymatic reactions proceed under mild temperature and pH conditions, minimizing by-product formation and energy consumption. The high selectivity of the enzyme often leads to excellent yields and high enantiomeric excess, which simplifies downstream purification processes. nih.gov

EnzymeSource OrganismCommon ApplicationReference(s)
Lipase B (CAL-B) Candida antarcticaEsterification, Transesterification, Kinetic Resolution nih.govmdpi.comnih.gov
Lipase (CRL) Candida rugosaHydrolysis, Resolution of enantiomers mdpi.comnih.gov
Lipase PS-D Burkholderia cepaciaTransesterification, Kinetic Resolution mdpi.com

This table highlights lipases commonly used in chemoenzymatic synthesis for ester production.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant reductions in reaction times and often leading to improved yields and cleaner products. ajrconline.org The application of microwave irradiation to the esterification of sterically hindered carboxylic acids, such as 2,4,6-trimethylbenzoic acid, has proven particularly effective.

Conventional heating methods for the esterification of the bulky 2,4,6-trimethylbenzoic acid can require days of reflux to achieve a reasonable conversion. umaine.edu In contrast, microwave-assisted methods can dramatically shorten this period. Research has demonstrated that esterification reactions that would typically take extended periods can be completed in much shorter times, sometimes within minutes to an hour, under microwave irradiation. umaine.eduwiley-vch.de For instance, the esterification of 2,4,6-trimethylbenzoic acid with 2-propanol has been successfully performed in a sealed tube under microwave conditions. lookchem.com

The efficiency of microwave-assisted esterification can be further enhanced by the use of various catalysts. While traditional acid catalysts like p-toluenesulfonic acid can be used, with reaction times being cut down to as little as 10 minutes, other Lewis acid catalysts have also been employed effectively. wiley-vch.de For example, zinc salts such as Zn(OTf)₂ and Zn(ClO₄)₂·6H₂O have been shown to catalyze esterification under microwave irradiation. wiley-vch.de The use of a specialized microwave reactor that allows for stirring and direct monitoring of temperature and pressure has been demonstrated in the preparation of isopropyl 2,4,6-trimethylbenzoate, a related sterically hindered ester. researchgate.net This technology allows for precise control over reaction conditions, which is crucial for optimizing the synthesis of target compounds. researchgate.net

Method Reactants Catalyst Reaction Time Key Finding
Microwave-Assisted Esterification2,4,6-trimethylbenzoic acid, 2-propanolAcid Catalyst1 hourReaction time reduced from days to one hour. umaine.edu
Microwave-Assisted EsterificationCarboxylic Acids, Alcoholsp-toluenesulfonic acid<10 minutesSignificant acceleration of esterification compared to conventional heating. wiley-vch.de
Microwave Synthesis UnitNot specified for ethyl esterNot specifiedNot specifiedA specialized reactor was developed for synthesis and kinetic studies, demonstrated with isopropyl 2,4,6-trimethylbenzoate. researchgate.net

Flow Chemistry Applications for Continuous Production

Flow chemistry, or continuous flow processing, offers a paradigm shift from traditional batch production to a more efficient, scalable, and safer manufacturing process. This technology is particularly advantageous for the industrial production of chemicals like this compound, enabling continuous manufacturing with automated purification. celonpharma.com

The core principle of flow chemistry involves pumping reactants through a network of tubes or microreactors where the reaction occurs. This setup allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. celonpharma.combeilstein-journals.org For esterification reactions, continuous flow reactors can be integrated with microwave technology to further accelerate the process. cardiff.ac.uk

While specific research detailing the flow synthesis of this compound is emerging, the principles have been widely demonstrated for similar organic transformations. For example, a Claisen condensation reaction, another key C-C bond-forming reaction in organic synthesis, saw a reduction in reaction time from 20 hours in batch to just 2 minutes in a continuous flow reactor, with an improved isolated yield. celonpharma.com Such dramatic improvements in reaction time and productivity highlight the potential of flow chemistry for the continuous production of this compound and its analogs. celonpharma.com The ability to automate and telescope reaction steps, where the output of one reactor directly feeds into the next, minimizes manual handling and reduces waste. celonpharma.comrsc.org

Parameter Batch Processing Flow Chemistry Advantages of Flow Chemistry
Reaction Time Often hours to days (e.g., 20 hours for a Claisen condensation). celonpharma.comTypically minutes (e.g., 2 minutes for the same Claisen condensation). celonpharma.comDrastic reduction in reaction time, increased throughput. celonpharma.com
Scalability Difficult, often requires process re-optimization.Straightforward, by running the system for longer periods.Easier transition from laboratory scale to industrial production.
Safety Potential for thermal runaways in large volumes.Smaller reaction volumes at any given time, better heat dissipation.Enhanced safety, especially for exothermic reactions. beilstein-journals.org
Process Control Limited control over mixing and temperature gradients.Precise control over temperature, pressure, and residence time. celonpharma.comHigher consistency, purity, and yield. celonpharma.com

Heterogeneous Catalysis in Ester Synthesis (e.g., solid acid catalysts)

The use of heterogeneous catalysts, particularly solid acids, represents a greener and more sustainable approach to the synthesis of esters like this compound. mdpi.comlianerossi.org Unlike homogeneous catalysts (e.g., sulfuric acid), which are dissolved in the reaction mixture and can be difficult to separate from the product, heterogeneous catalysts exist in a different phase (typically solid) from the reactants (liquid). mdpi.com This characteristic simplifies catalyst recovery—often through simple filtration—and allows for their reuse, reducing waste and operational costs. mdpi.comlianerossi.org

A variety of solid acid catalysts have been investigated for esterification reactions. Zeolites, which are microporous aluminosilicate (B74896) minerals, are a prominent class of solid acid catalysts. extrica.com Different types of zeolites, such as H-Beta, HY, and ZSM-5, have been studied for their catalytic activity in esterification reactions. wiley-vch.deextrica.com Their well-defined pore structures can also impart shape selectivity to the reaction. extrica.com For instance, H-MOR and chabazite (B1143428) zeolites have shown good stability in long-term esterification processes. mdpi.com

Other solid acid catalysts explored for esterification include:

Sulfated Zirconia (ZrO₂) researchgate.net

Montmorillonite KSF , a type of clay catalyst. researchgate.net

Heteropolyacids like Cs₂.₅H₀.₅PW₁₂O₄₀, which have shown high catalytic activity. researchgate.net

Supported iron oxide catalysts , which have been used in the synthesis of the precursor, 2,4,6-trimethylbenzoic acid. google.com

While some studies have found that certain homogeneous catalysts may exhibit higher activity under specific conditions, the environmental and practical advantages of heterogeneous catalysts make them a highly attractive option for industrial-scale synthesis. mdpi.comresearchgate.net The development of robust and reusable solid acid catalysts is a key area of research aimed at making the production of fine chemicals more sustainable. lianerossi.org

Catalyst Type Examples Key Advantages
Zeolites H-Beta, HY, H-ZSM-5, H-MOR. wiley-vch.demdpi.comextrica.comReusable, non-corrosive, shape selectivity, good thermal stability. mdpi.comextrica.com
Sulfated Metal Oxides Sulfated ZrO₂. researchgate.netSolid acid, easy to separate from reaction mixture.
Heteropolyacids Cs₂.₅H₀.₅PW₁₂O₄₀. researchgate.netHigh acidity and catalytic activity. researchgate.net
Clay Catalysts Montmorillonite KSF, Al³⁺ montmorillonite. researchgate.netInexpensive, effective for esterification under microwave conditions. researchgate.net
Supported Catalysts Supported Iron Oxide. google.comUsed in the synthesis of the carboxylic acid precursor, potential for continuous processes. google.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2,4,6 Trimethylbenzoate

Hydrolysis Kinetics and Mechanistic Pathways

The hydrolysis of esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. numberanalytics.com This process can be catalyzed by either acid or base. jkchemical.com The reactivity of the ester is significantly influenced by its structure, particularly by steric and electronic effects. numberanalytics.com Ethyl 2,4,6-trimethylbenzoate (B1236764), a sterically hindered ester, provides a compelling case study for examining the intricate details of hydrolysis mechanisms. The bulky methyl groups at the ortho positions of the benzene (B151609) ring create significant steric hindrance around the carbonyl group, influencing the reaction pathways and rates. spcmc.ac.in

Base-Catalyzed Hydrolysis: SN2-Ac Mechanism and Tetrahedral Intermediate Formation

Base-catalyzed hydrolysis, or saponification, is another common method for cleaving esters. numberanalytics.comjkchemical.com The mechanism typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This is generally an irreversible process because the resulting carboxylic acid is deprotonated by the strong base to form a carboxylate salt, which is resistant to further nucleophilic attack. jkchemical.commasterorganicchemistry.com

The accepted mechanism for the base-catalyzed hydrolysis of most esters is the bimolecular acyl-oxygen cleavage (BAC2) mechanism. This involves a nucleophilic acyl substitution where the hydroxide ion acts as the nucleophile.

However, for highly hindered esters, an alternative bimolecular alkyl-oxygen cleavage (BAL2) mechanism, which is essentially an SN2 reaction at the alkyl carbon, has been considered. stackexchange.com In this pathway, the hydroxide ion would attack the ethyl group's carbon, with the carboxylate acting as the leaving group. For ethyl 2,4,6-trimethylbenzoate, the steric hindrance at the carbonyl carbon could potentially make the BAL2 pathway competitive. However, studies on the similar mthis compound have shown that the hydrolysis proceeds via the usual acyl-oxygen fission (BAC2 mechanism). researchgate.netcdnsciencepub.com

For the hydrolysis of this compound, one would expect the rate law to be:

Rate = k[this compound][OH⁻]

where 'k' is the second-order rate constant. Experimental data on the hydrolysis of various esters under basic conditions supports this rate dependence. For instance, the hydrolysis of methyl paraben in the presence of a base follows second-order kinetics.

In the BAC2 mechanism, the tetrahedral intermediate collapses by expelling the leaving group. libretexts.org In the case of the hydrolysis of this compound, the potential leaving group is the ethoxide ion (EtO⁻). The stability of the leaving group is a crucial factor in determining the rate of the reaction. masterorganicchemistry.comviu.ca

Solvent Effects on Hydrolysis Rates and Mechanisms

The hydrolysis of esters, a fundamental chemical transformation, is significantly influenced by the surrounding solvent environment. In the case of sterically hindered esters like this compound, the solvent's properties can dictate not only the reaction rate but also the operative mechanistic pathway. The significant steric hindrance provided by the two ortho-methyl groups on the benzene ring restricts nucleophilic attack at the carbonyl carbon, making the reaction kinetics and mechanism particularly sensitive to solvent composition.

Studies on the acid-catalysed hydrolysis of similar hindered esters, such as tert-butyl 2,4,6-trimethylbenzoate, have been conducted in various solvent mixtures like aqueous ethanol (B145695) and aqueous acetone. rsc.org Research has shown that the rate of hydrolysis varies with the solvent composition, a phenomenon attributed to the solvent's protonating power. rsc.org For instance, the kinetics of the acid-catalysed hydrolysis of tert-butyl 2,4,6-trimethylbenzoate were investigated in acetone-water mixtures at different acid concentrations and temperatures. rsc.org

The mechanism of hydrolysis for hindered benzoates can proceed via two primary pathways: acyl-oxygen fission (BAC2) or alkyl-oxygen fission (BAL2). The BAC2 mechanism, common for most esters, involves nucleophilic attack on the carbonyl carbon. The BAL2 mechanism involves nucleophilic attack on the alkyl carbon of the ester group. Isotopic tracer studies are crucial for distinguishing between these pathways. For mthis compound, tracer studies using H₂O¹⁸ in dioxane-water mixtures under basic conditions have unequivocally shown that the hydrolysis proceeds through the conventional acyl-oxygen fission (BAC2) mechanism. researchgate.netcdnsciencepub.com This is in contrast to more sterically crowded esters like methyl 2,4,6-tri-t-butylbenzoate, which are forced to undergo alkyl-oxygen fission. cdnsciencepub.com

The choice of solvent and its composition can be summarized in the table below, highlighting its effect on the hydrolysis of hindered benzoates.

EsterSolvent SystemCatalystObserved MechanismKey Finding
tert-Butyl 2,4,6-trimethylbenzoateAqueous AcetoneAcidAlkyl-Oxygen Fission (AAL1)Reaction rate is dependent on the proton-availability from the solvent. rsc.org
Mthis compound60% Dioxane - 40% WaterBaseAcyl-Oxygen Fission (BAC2)Isotopic labeling confirmed the conventional hydrolysis pathway despite steric hindrance. researchgate.netcdnsciencepub.com
Mthis compoundAqueous Methanol (B129727)BaseAcyl-Oxygen Fission (BAC2)Found to cleave via acyl-oxygen fission, correcting earlier suggestions of a different mechanism based on kinetic data alone. cdnsciencepub.com

Transesterification Reactions with Various Alcohols

Transesterification is a pivotal reaction for esters, involving the exchange of the alkoxy group with another alcohol. For a sterically hindered ester like this compound, this reaction is challenging due to the difficulty of nucleophilic attack at the protected carbonyl center. The reaction is reversible and typically requires a catalyst to proceed at a reasonable rate. ucc.iemasterorganicchemistry.com An excess of the reacting alcohol is often used to shift the equilibrium towards the formation of the desired product. mdpi.com

A variety of catalytic systems have been developed to facilitate the transesterification of esters, including those with significant steric hindrance. These catalysts can be broadly classified as acids, bases, or organometallic complexes, operating under either homogeneous or heterogeneous conditions. psu.edu

Acid Catalysts : Mineral acids like sulfuric acid and superacids such as triflic acid are effective for transesterification. google.com Iodine has also been identified as a practical and efficient Lewis acid catalyst for the transesterification of esters with a range of alcohols, including sterically demanding primary, secondary, and even tertiary alcohols. researchgate.net Scandium(III) triflate (Sc(OTf)₃) is another catalyst used for direct transesterification in boiling alcohols. organic-chemistry.org

Heterogeneous Catalysts : To overcome issues with catalyst separation and recycling, heterogeneous catalysts are employed. psu.edu Examples include zeolites, kaolinic clay, and yttria-zirconia. psu.edu A C₃-symmetric zinc coordination network has been shown to be a remarkable heterogeneous catalyst for transesterification, demonstrating sensitivity to the steric bulk of the substrate alcohol. researchgate.net The activity order was found to be ethanol > n-propanol > n-butanol > iso-propanol > 2-butanol (B46777) > tert-butanol, highlighting the impact of steric hindrance on the alcohol substrate. researchgate.net

The table below presents a selection of catalytic systems used for the transesterification of hindered esters.

Catalyst TypeExample CatalystSubstrate Alcohol ScopeKey Features
Lewis AcidIodinePrimary, secondary, and tertiary alcoholsEffective for sterically hindered substrates; water and air tolerant. researchgate.net
Brønsted AcidSulfuric Acid, Triflic AcidGeneralStrong acids effectively catalyze the reaction. google.com
HeterogeneousZinc Coordination NetworkAliphatic alcoholsActivity is highly dependent on the steric hindrance of the alcohol. researchgate.net
HeterogeneousNano CuFe₂O₄Various alcoholsMagnetically separable and recyclable catalyst, primarily tested on β-ketoesters. psu.edu

Transesterification is an equilibrium-controlled process. masterorganicchemistry.com To achieve high conversion of this compound, the equilibrium must be shifted towards the product side. A common strategy is to use the reactant alcohol as the solvent, thereby providing a large excess that drives the reaction forward. masterorganicchemistry.com

Thermodynamic analysis provides insight into the spontaneity and energy changes of the reaction. For transesterification reactions, key thermodynamic properties include the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). scirp.org A negative ΔG indicates a spontaneous reaction under the given conditions. Studies on the transesterification of vegetable oils to produce biodiesel offer relevant thermodynamic insights. For example, analysis of the transesterification of triolein (B1671897) with different alcohols showed that methanol provides a higher conversion compared to ethanol, which is attributed to methanol's physical and chemical properties. utp.edu.my Furthermore, the effect of temperature is crucial; for the formation of ethyl oleate, conversion was found to decrease as temperature increased, indicating an exothermic equilibrium. utp.edu.my

In molecules containing multiple functional groups, achieving chemoselectivity—the selective reaction of one functional group in the presence of others—is a significant synthetic challenge. The steric hindrance of the 2,4,6-trimethylbenzoyl group can be exploited to achieve selectivity. For instance, the bulky ester group is less reactive towards nucleophiles compared to less hindered esters or other functional groups.

While homogeneous catalysis can sometimes lead to low selectivity and mixtures of products, specific catalysts can enhance it. psu.edu For example, rhodium catalysts incorporating 2,4,6-trimethylbenzoate ligands have been shown to improve chemoselectivity in certain intermolecular reactions. scispace.com This suggests that the structural features of the ester itself can be used to direct the outcome of reactions in complex molecular settings. However, specific documented examples of achieving chemo- and regioselectivity during the transesterification of this compound itself in complex systems are limited in the available literature.

Nucleophilic Acyl Substitution Reactions (Beyond Hydrolysis/Transesterification)

The primary reaction pathway for carboxylic acid derivatives is nucleophilic acyl substitution. libretexts.orglibretexts.org This mechanism involves an initial nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group (in this case, the ethoxide ion) to regenerate the carbonyl double bond. libretexts.org The reactivity of the ester is governed by the electrophilicity of the carbonyl carbon and the ability of the alkoxy group to act as a leaving group. The steric hindrance in this compound significantly reduces the accessibility of the carbonyl carbon to nucleophiles.

The reaction of an ester with an amine or ammonia (B1221849) to form an amide is known as aminolysis. chemistrysteps.com This reaction follows the general nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile. chemistrysteps.com

The reaction proceeds via nucleophilic addition of the amine to the ester's carbonyl group, forming a tetrahedral intermediate. Subsequent elimination of the alkoxy leaving group (ethoxide) yields the corresponding amide. chemistrysteps.com However, this process is generally inefficient for esters because alkoxides are poor leaving groups (the pKa of ethanol is around 16). chemistrysteps.com Consequently, the aminolysis of esters often requires high temperatures or specific catalysts to proceed effectively. Given the added steric hindrance of this compound, its reaction with amines to form 2,4,6-trimethylbenzamides is expected to be particularly slow and require forcing conditions. Despite these challenges, the formation of amides from this compound is a possible transformation.

Reaction with Organometallic Reagents (e.g., Grignard Reagents, Organolithium Compounds)

Mechanism of Addition and Subsequent Elimination

The generally accepted mechanism for the reaction of esters with strong nucleophiles like Grignard and organolithium reagents is a two-step process known as nucleophilic acyl substitution, which proceeds through an addition-elimination mechanism. chemistrysteps.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the carbanionic carbon from the organometallic reagent (R'-MgX or R'-Li) on the electrophilic carbonyl carbon of this compound. This addition breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate known as an alkoxide. chemistrysteps.commasterorganicchemistry.com

Elimination: The tetrahedral intermediate is not stable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the ethoxide group (⁻OCH₂CH₃) is expelled as a leaving group. chemistrysteps.commasterorganicchemistry.com This step results in the formation of an intermediate ketone, 2,4,6-trimethylacetophenone (if the organometallic reagent was a methyl Grignard or methyllithium).

It is important to note that this addition-elimination sequence happens twice when an excess of the organometallic reagent is used, which is the typical condition for these reactions with esters. masterorganicchemistry.comlibretexts.org

Formation of Tertiary Alcohols and Ketones

The initial product of the addition-elimination reaction is a ketone. masterorganicchemistry.com However, ketones are also highly reactive towards organometallic reagents. masterorganicchemistry.com Therefore, the newly formed ketone immediately undergoes a second nucleophilic addition with another equivalent of the organometallic reagent. masterorganicchemistry.comyoutube.com

This second addition forms a new tetrahedral alkoxide intermediate. Since there are no suitable leaving groups attached to the central carbon in this second intermediate, it remains stable until it is protonated during an aqueous workup (e.g., with the addition of dilute acid). masterorganicchemistry.com This final protonation step yields a tertiary alcohol as the final product. masterorganicchemistry.comlibretexts.org

For example, the reaction of this compound with two equivalents of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), will first form 2,4,6-trimethylacetophenone as an intermediate, which then reacts with a second equivalent of CH₃MgBr to produce 2-(2,4,6-trimethylphenyl)propan-2-ol (B189003) after acidic workup.

It is theoretically possible to isolate the ketone if only one equivalent of the organometallic reagent is used, especially at low temperatures. However, in practice, the reaction is difficult to stop at the ketone stage because ketones are generally more reactive than esters towards nucleophilic attack. chemistrysteps.com

Reduction Reactions with Hydride Reagents (e.g., LiAlH₄, NaBH₄)

The reduction of this compound with hydride reagents is a common method for the synthesis of the corresponding primary alcohol, 2,4,6-trimethylbenzyl alcohol. The choice of reducing agent is crucial, as their reactivity differs significantly.

Formation of 2,4,6-trimethylbenzyl Alcohol

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl compounds, including esters, to alcohols. byjus.commasterorganicchemistry.com The reaction of this compound with LiAlH₄ proceeds via a nucleophilic acyl substitution followed by a second hydride addition.

The mechanism involves the following steps:

First Hydride Addition: A hydride ion (H⁻) from LiAlH₄ acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate. chemistrysteps.com

Elimination: The intermediate collapses, reforming the carbonyl group and eliminating the ethoxide leaving group to produce an aldehyde, 2,4,6-trimethylbenzaldehyde. chemistrysteps.com

Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of LiAlH₄. chemistrysteps.com The hydride attacks the aldehyde carbonyl, forming an alkoxide intermediate.

Protonation: An acidic or aqueous workup protonates the alkoxide to yield the final product, 2,4,6-trimethylbenzyl alcohol. libretexts.orgchemicalbook.com

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce esters to alcohols under standard conditions. chemistrysteps.comlibretexts.org This is due to the lower polarity of the B-H bond compared to the Al-H bond in LiAlH₄, making NaBH₄ a less potent source of hydride ions. libretexts.org The resonance stabilization of the ester group also decreases the electrophilicity of the carbonyl carbon, making it less susceptible to attack by weaker nucleophiles like NaBH₄. chemistrysteps.com

Partial Reduction to 2,4,6-trimethylbenzaldehyde

The isolation of the intermediate aldehyde, 2,4,6-trimethylbenzaldehyde, from the reduction of this compound is challenging because aldehydes are more reactive than esters towards hydride reagents. chemistrysteps.comwikipedia.org As soon as the aldehyde is formed, it is typically reduced further to the alcohol.

However, partial reduction can be achieved by using a sterically hindered and less reactive hydride reagent at a low temperature. A common reagent for this purpose is Diisobutylaluminium hydride (DIBAL-H). By using DIBAL-H at low temperatures (e.g., -78 °C), the reaction can often be stopped at the aldehyde stage. The tetrahedral intermediate formed after the initial hydride addition is stable at this low temperature and does not eliminate the alkoxy group until the aqueous workup, at which point the aldehyde is liberated.

Electrophilic Aromatic Substitution on the Mesitylene (B46885) Moiety

The benzene ring of this compound, the mesitylene moiety, is highly activated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of three electron-donating methyl groups. wikipedia.orgmasterorganicchemistry.com These alkyl groups are activating and ortho-, para-directing. wikipedia.org In the case of the mesitylene ring, all three available positions (3, and 5) are equivalent and are ortho to two methyl groups and para to one, making the regiochemistry of substitution straightforward.

The ester group (-COOEt) is a deactivating group and a meta-director. wikipedia.org However, the strong activating effect of the three methyl groups on the mesitylene ring overcomes the deactivating effect of the ester group, making the ring highly susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of this compound would be expected to occur at the 3- or 5-position, yielding ethyl 3-nitro-2,4,6-trimethylbenzoate. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. wikipedia.orgyoutube.com The highly activated nature of the mesitylene ring means that these reactions often proceed under milder conditions than those required for benzene itself.

It has been noted that the steric hindrance provided by the methyl groups can influence the reactivity of the aromatic ring. While the ring is electron-rich, the bulky methyl groups can sterically hinder the approach of very large electrophiles.

Nitration and Halogenation: Regioselectivity and Ortho-Para Directing Effects

In electrophilic aromatic substitution reactions, substituents on the benzene ring direct incoming electrophiles to specific positions. Activating groups typically direct ortho and para, while deactivating groups (with the exception of halogens) direct meta. masterorganicchemistry.comuci.edu For this compound, the three activating methyl groups would normally direct incoming electrophiles to the remaining open positions on the ring (positions 3 and 5).

However, the severe steric congestion created by the flanking methyl groups and the ethyl ester group makes electrophilic attack on the aromatic ring exceptionally difficult. Standard nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) are unlikely to proceed under normal conditions. The transition states required for the formation of the sigma complex at the 3 or 5 positions would involve significant steric strain.

While alkyl groups are ortho-para directors, and the ester's oxygen can also direct ortho-para via resonance, the only available positions for substitution are meta to the ester group. libretexts.org The directing effects of the methyl groups converge on these same positions. Despite this, the overwhelming steric hindrance is the controlling factor, leading to very low or no reactivity in typical electrophilic aromatic substitution reactions like nitration and halogenation.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsExpected Product(s)Predicted YieldRationale
NitrationHNO₃, H₂SO₄Ethyl 3-nitro-2,4,6-trimethylbenzoateExtremely Low / No ReactionSevere steric hindrance from ortho-methyl groups and the ester group prevents the formation of the necessary reaction intermediate.
BrominationBr₂, FeBr₃Ethyl 3-bromo-2,4,6-trimethylbenzoateExtremely Low / No ReactionSteric hindrance prevents the electrophile (Br⁺) from approaching the aromatic ring.

Sulfonation and Friedel-Crafts Reactions

Sulfonation and Friedel-Crafts reactions are also classic examples of electrophilic aromatic substitution. iitk.ac.inmt.com Sulfonation with fuming sulfuric acid and Friedel-Crafts reactions, which introduce alkyl or acyl groups, are highly susceptible to the electronic and steric environment of the aromatic substrate. libretexts.orgmasterorganicchemistry.com

The ester group is a deactivating group, and aromatic rings with strongly deactivating substituents are generally unreactive in Friedel-Crafts reactions. libretexts.org Combined with the profound steric hindrance of this compound, it is predicted that this compound will be inert to both Friedel-Crafts alkylation and acylation under standard conditions. The Lewis acid catalyst required for the reaction would likely coordinate with the carbonyl oxygen of the ester, further deactivating the ring and adding to the steric bulk.

Similarly, sulfonation is expected to be unsuccessful due to the difficulty of the bulky electrophile (SO₃) overcoming the steric barrier to attack the 3 or 5 positions.

Advanced Spectroscopic and Structural Characterization of Ethyl 2,4,6 Trimethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is an indispensable tool for determining the detailed structure of Ethyl 2,4,6-trimethylbenzoate (B1236764). The presence of multiple methyl groups on the benzene (B151609) ring introduces significant steric hindrance, which in turn governs the molecule's preferred conformation and dynamic behavior in solution.

High-Resolution 1H NMR: Chemical Shift Anisotropy and Aromatic Ring Current Effects

The ¹H NMR spectrum of Ethyl 2,4,6-trimethylbenzoate provides critical information about the electronic environment of its protons. The steric bulk of the two ortho-methyl groups forces the ester group out of the plane of the aromatic ring. This twisting disrupts the conjugation between the carbonyl group and the benzene ring, influencing the aromatic ring current and causing notable shifts in proton resonances. arkat-usa.org

The magnetic anisotropy of the carbonyl group and the aromatic ring creates distinct shielding and deshielding zones around the molecule. oregonstate.edu Protons situated in the shielding cone of the carbonyl group will experience an upfield shift, while those in the deshielding region will be shifted downfield. In this compound, the fixed, non-planar orientation of the ester group leads to specific and predictable anisotropic effects on the nearby ethyl and methyl protons. modgraph.co.uknih.govnih.gov

¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ) ppm (Typical)MultiplicityIntegration
Aromatic-H6.85Singlet2H
Methylene (B1212753) (-OCH₂CH₃)4.30Quartet2H
Para-Methyl (-CH₃)2.30Singlet3H
Ortho-Methyl (-CH₃)2.29Singlet6H
Ethyl-Methyl (-OCH₂CH₃)1.35Triplet3H
Note: Data compiled from typical spectral values. rsc.org

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying the rates of intramolecular processes, such as the rotation of methyl groups. libretexts.org In this compound, there are two types of rotational barriers to consider: rotation around the aryl-carbonyl bond and the rotation of the methyl groups themselves.

The significant steric hindrance between the ortho-methyl groups and the carbonyl portion of the ester group creates a substantial barrier to rotation around the C(aromatic)-C(carbonyl) bond. ias.ac.in This restricted rotation is often too slow on the NMR timescale even at room temperature, resulting in a fixed conformation.

The rotation of the methyl groups on the aromatic ring can also be hindered. Variable-temperature (VT) NMR studies can be employed to measure these rotational barriers. As the temperature is lowered, the rotation of the methyl groups may slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening and eventual splitting of the methyl proton signals. montana.edulibretexts.org The temperature at which the separate signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. libretexts.org

Due to the restricted rotation around the aryl-carbonyl bond, the environment around the ester's ethyl group becomes asymmetric. The two protons of the methylene group (-OCH₂CH₃) are not chemically equivalent; they are diastereotopic. This is because one proton is, on average, closer to the ortho-methyl groups or the aromatic ring face than the other. Consequently, they experience different magnetic environments and should, in a high-resolution spectrum, appear as two separate signals, each coupled to the methyl protons of the ethyl group, resulting in a more complex splitting pattern than a simple quartet. Their distinct chemical shifts can be influenced by the anisotropic effects of the nearby aromatic ring. researchgate.net

¹³C NMR Spectroscopy: Carbonyl and Aromatic Carbon Resonances

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each chemically distinct carbon atom gives rise to a separate signal. The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment. cdnsciencepub.com In this molecule, the reduced conjugation due to steric hindrance results in the carbonyl carbon appearing at a chemical shift that differs from that of a planar, fully conjugated aromatic ester. arkat-usa.org Ortho-substituents are known to influence the chemical shifts of carbonyl carbons in phenyl benzoates. researchgate.net The aromatic carbon signals are also distinct, with the substituted (ipso) carbons showing characteristic shifts.

¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ) ppm (Typical)
Carbonyl (C=O)170.6
Aromatic C-1 (ipso, attached to C=O)143.8
Aromatic C-2, C-6 (ipso, attached to -CH₃)141.5
Aromatic C-4 (ipso, attached to -CH₃)135.2
Aromatic C-3, C-5128.4
Methylene (-OCH₂)63.1
Ortho-Methyls (-CH₃)21.5
Para-Methyl (-CH₃)20.5
Ethyl-Methyl (-CH₃)14.3
Note: Data compiled from typical spectral values and related compounds. rsc.orgnih.govrsc.org

2D NMR Techniques (COSY, HMQC, HMBC) for Complete Structural Assignment

While 1D NMR provides essential data, 2D NMR techniques are required for the complete and unambiguous assignment of all proton and carbon signals, especially in a molecule with several similar chemical shifts. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²JHH and ³JHH). For this compound, a key correlation would be observed between the methylene protons (at ~4.30 ppm) and the terminal methyl protons (~1.35 ppm) of the ethyl group, confirming the ethyl fragment. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). libretexts.org It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the aromatic proton signal at ~6.85 ppm would show a cross-peak with the aromatic C-3/C-5 signal at ~128.4 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.orgprinceton.edu Key HMBC correlations for this compound would include:

A cross-peak from the methylene protons (~4.30 ppm) to the carbonyl carbon (~170.6 ppm).

Correlations from the aromatic protons (~6.85 ppm) to the ipso carbons (C-1, C-2, C-4, C-6).

Correlations from the ortho-methyl protons (~2.29 ppm) to the aromatic carbons C-1, C-2, C-3, and C-6.

A correlation from the para-methyl protons (~2.30 ppm) to aromatic carbons C-3, C-4, and C-5.

Expected Key 2D NMR Correlations

TechniqueProton Signal (δ ppm)Correlated Carbon Signal (δ ppm)Correlation Type
HMQC/HSQC 6.85 (Ar-H)128.4 (Ar-C)¹JCH
4.30 (-OCH₂-)63.1 (-OCH₂-)¹JCH
2.29 (ortho-CH₃)21.5 (ortho-CH₃)¹JCH
HMBC 4.30 (-OCH₂-)170.6 (C=O)³JCH
6.85 (Ar-H)170.6 (C=O)⁴JCH (weak)
2.29 (ortho-CH₃)143.8 (C-1), 128.4 (C-3)³JCH

Solid-State NMR Spectroscopy for Crystal Structure Insights

While solution-state NMR provides information on the average conformation and dynamics of a molecule, solid-state NMR (ssNMR) offers a detailed look at the molecular structure in the crystalline phase. mdpi.com For this compound, ssNMR could be used to:

Determine the precise torsion angle between the ester group and the aromatic ring in the solid state.

Characterize intermolecular packing and interactions within the crystal lattice.

Identify the presence of different crystalline forms (polymorphism), which might exhibit distinct ssNMR spectra.

Provide information on the dynamics of the methyl groups even in the solid state by measuring spin-lattice relaxation times.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution spectra of solids, and advanced methods can measure internuclear distances to refine the crystal structure. mdpi.com

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Probing

For this compound, the key structural features—the ester group, the substituted aromatic ring, and the aliphatic ethyl and methyl groups—all give rise to characteristic vibrational bands.

Interactive Table 1: Predicted Vibrational Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity Notes
Aromatic C-H Stretch 3100-3000 IR/Raman Weak-Medium Characteristic of sp² C-H bonds. libretexts.org
Aliphatic C-H Stretch 3000-2850 IR/Raman Strong From ethyl and methyl groups. udel.edu
Carbonyl (C=O) Stretch 1730-1715 IR Strong Sensitive to electronic and steric effects. libretexts.org
Aromatic C=C Stretch 1600-1450 IR/Raman Medium-Strong Multiple bands indicate the aromatic ring. thieme-connect.de
Ester C-O Stretch 1300-1000 IR Strong Two distinct stretches: C(=O)-O and O-C₂H₅. libretexts.org
C-H Bending (aliphatic) 1470-1350 IR Medium Scissoring and bending of CH₂ and CH₃ groups.

Detailed Analysis of Carbonyl Stretching Frequencies and Ester Linkage Vibrations

The carbonyl (C=O) stretching vibration is one of the most prominent and diagnostic bands in the infrared spectrum of this compound, typically appearing as a strong absorption in the region of 1730–1715 cm⁻¹. libretexts.org The precise frequency is influenced by the steric hindrance imposed by the two ortho-methyl groups on the benzene ring. This steric crowding can force the carbonyl group out of the plane of the aromatic ring, which reduces electronic conjugation. A decrease in conjugation typically leads to an increase in the C=O stretching frequency, as the double bond character is enhanced.

The ester linkage gives rise to two characteristic C-O stretching vibrations. These are typically found in the 1300–1000 cm⁻¹ region of the IR spectrum. libretexts.org These correspond to the asymmetric and symmetric stretches of the C-O-C moiety. For this compound, one band can be assigned to the stretching of the bond between the carbonyl carbon and the ester oxygen (C(=O)-O), while the other is assigned to the stretch of the bond between the ester oxygen and the ethyl group (O-C₂H₅). These bands are typically strong and provide clear evidence for the ester functional group.

Aromatic C-H Stretching and Ring Vibrations

The aromatic nature of this compound is confirmed by several characteristic bands. Aromatic C-H stretching vibrations appear in the 3100–3000 cm⁻¹ region. libretexts.org These bands are generally of medium to weak intensity. The presence of the trimethyl-substituted benzene ring (a mesitylene (B46885) derivative) can be further identified by its specific pattern of C=C stretching vibrations within the ring, which are observed in the 1600–1450 cm⁻¹ range. thieme-connect.de Aromatic compounds typically show a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹. udel.edu

Additionally, strong bands in the 900–680 cm⁻¹ region of the IR spectrum are due to out-of-plane C-H bending vibrations. thieme-connect.de The position and number of these bands are highly indicative of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted benzene ring like that in this compound, a specific pattern of absorption is expected in this region.

Overtone and Combination Bands for Structural Specificity

In the region from 2000 to 1600 cm⁻¹, a series of weak absorption bands can often be observed for aromatic compounds. udel.edu These bands arise from overtones (multiples of a fundamental vibrational frequency) and combination bands (sums of two or more different fundamental frequencies). libretexts.org While these bands are much weaker than the fundamental absorptions, their pattern is often characteristic of the substitution pattern on the aromatic ring. udel.edumsu.edu For concentrated samples of this compound, analysis of this region can provide confirmatory evidence for the arrangement of the methyl substituents on the benzene ring.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in mass spectra offer valuable insights into the molecular structure of the analyte.

Electron Ionization (EI) Mass Spectrometry: Characterization of Diagnostic Fragments

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). acdlabs.comresearchgate.net This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum serves as a unique "fingerprint" for the compound.

For this compound (molar mass: 192.25 g/mol ), the EI mass spectrum shows a characteristic fragmentation pattern. nih.govnist.gov The molecular ion peak ([M]⁺˙) is observed at m/z 192. The fragmentation is dominated by cleavages related to the ester group and the substituted aromatic ring.

Interactive Table 2: Diagnostic EI-MS Fragments for this compound

m/z Proposed Fragment Ion Formula Fragmentation Pathway Relative Intensity
192 [C₁₂H₁₆O₂]⁺˙ C₁₂H₁₆O₂ Molecular Ion (M⁺˙) 52.30% nih.gov
163 [M - C₂H₅]⁺ C₁₀H₁₁O₂ Loss of the ethyl radical from the ester group. 21.00% nih.gov
147 [M - OC₂H₅]⁺ C₁₀H₁₁O Loss of the ethoxy radical; forms the stable 2,4,6-trimethylbenzoyl cation. 99.99% (Base Peak) nih.gov
146 [M - HOC₂H₅]⁺˙ C₁₀H₁₀O Loss of a neutral ethanol (B145695) molecule via McLafferty-like rearrangement or other mechanisms. 75.50% nih.gov

The base peak at m/z 147 corresponds to the highly stable 2,4,6-trimethylbenzoyl cation, formed by the loss of the ethoxy radical (•OC₂H₅). The stability of this acylium ion is enhanced by the electron-donating methyl groups on the aromatic ring. The significant peak at m/z 146 arises from the loss of a neutral ethanol molecule. Another key fragment at m/z 119 represents the mesityl cation, resulting from the decarbonylation (loss of CO) of the m/z 147 fragment.

Electrospray Ionization (ESI) and Chemical Ionization (CI) Mass Spectrometry

In contrast to EI, Electrospray Ionization (ESI) and Chemical Ionization (CI) are soft ionization techniques that typically produce ions with less internal energy, resulting in significantly less fragmentation. acdlabs.com

Electrospray Ionization (ESI) is particularly suited for polar molecules and generates ions directly from a solution. rsc.orgnih.gov For this compound, ESI in the positive ion mode would be expected to primarily produce the protonated molecule, [M+H]⁺, at m/z 193. Adducts with other cations present in the solvent, such as sodium ([M+Na]⁺ at m/z 215) or potassium ([M+K]⁺ at m/z 231), are also commonly observed. uni.luresearchgate.net The minimal fragmentation allows for unambiguous determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the selected [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. rsc.org

Interactive Table 3: Predicted ESI Adducts for this compound

Adduct Formula m/z
[M+H]⁺ C₁₂H₁₇O₂⁺ 193.12232
[M+Na]⁺ C₁₂H₁₆O₂Na⁺ 215.10426
[M+K]⁺ C₁₂H₁₆O₂K⁺ 231.07820
[M+NH₄]⁺ C₁₂H₂₀NO₂⁺ 210.14886

Data sourced from predicted values. uni.lu

Chemical Ionization (CI) involves ion-molecule reactions in the gas phase. A reagent gas (e.g., methane (B114726) or ammonia) is ionized by electron impact, and these reagent ions then react with the analyte molecule. researchgate.net Using methane, CI typically produces a prominent [M+H]⁺ ion at m/z 193. Adduct ions with reagent gas fragments, such as [M+C₂H₅]⁺ (m/z 221) and [M+C₃H₅]⁺ (m/z 233), may also be observed. researchgate.net CI spectra are generally much simpler than EI spectra, often dominated by the quasi-molecular ion, which is useful for confirming the molecular weight of the compound. nih.gov Negative ion CI can also be employed, potentially forming ions like [M-H]⁻, although this is generally less common for simple esters. nih.govacs.org

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass with extremely high accuracy. For this compound, the molecular formula is established as C₁₂H₁₆O₂.

The theoretical monoisotopic mass, calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), provides a precise benchmark. An experimental HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion, which is then compared to the theoretical value. The minuscule difference between these values, typically in the parts-per-million (ppm) range, confirms the elemental formula and rules out other potential formulas with the same nominal mass.

HRMS Data for Elemental Composition of this compound
ParameterValueReference
Molecular FormulaC₁₂H₁₆O₂ nih.gov
Theoretical Monoisotopic Mass192.115029749 Da nih.gov
Nominal Mass192 g/mol nih.gov
Example Calculation (Mass Error)If Experimental Mass = 192.11495 Da, Error = -0.41 ppm

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the molecular ion, [M]⁺• at m/z 192) and analyzing the resulting product ions. While specific MS/MS studies on this compound are not widely published, the fragmentation pattern can be reliably predicted from its electron ionization (EI) mass spectrum and established chemical principles. nih.gov

The primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group, driven by the formation of stable fragments. The most prominent fragmentation is the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of the highly stable 2,4,6-trimethylbenzoyl cation. Subsequent loss of carbon monoxide is also a characteristic fragmentation route.

Major Fragment Ions of this compound in EI-MS
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Mass)Proposed Fragment Structure
192 ([M]⁺•)147•OCH₂CH₃ (45 Da)2,4,6-trimethylbenzoyl cation, [C₁₀H₁₁O]⁺
192 ([M]⁺•)163•C₂H₅ (29 Da)[M - C₂H₅]⁺•
147119CO (28 Da)2,4,6-trimethylphenyl cation, [C₉H₁₁]⁺
147146•H (1 Da)[C₁₀H₁₀O]⁺•
Data derived from experimental mass spectrum. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov As of this writing, a single-crystal X-ray structure for pure this compound is not publicly available. However, significant structural insights can be gleaned from the analysis of closely related compounds where the 2,4,6-trimethylbenzoate (TMB) moiety is present, such as in metal-organic complexes. The crystal structure of diaquabis(N,N-diethylnicotinamide-κN¹)bis(2,4,6-trimethylbenzoato-κO)manganese(II) provides a valuable model for understanding the conformational preferences and intermolecular interactions of the TMB group. iucr.org

In the solid state, molecules arrange themselves into a stable, repeating lattice held together by various intermolecular forces. In the crystal structure of the model manganese-TMB complex, the packing is influenced by hydrogen bonds. iucr.org Specifically, weak C-H···O hydrogen bonds are observed, linking different components of the crystal lattice into a three-dimensional network. iucr.org It is highly probable that in a putative crystal of pure this compound, similar interactions would play a key role in the crystal packing. These would likely involve the hydrogen atoms of the methyl and ethyl groups acting as donors and the carbonyl oxygen atom acting as an acceptor, creating a robust supramolecular architecture.

The conformation of the ester group relative to the aromatic ring is dictated largely by steric hindrance from the two ortho-methyl groups. In the manganese-TMB complex, the carboxylate group is twisted significantly out of the plane of the benzene ring. iucr.org This is a direct result of steric repulsion between the carbonyl oxygen and the bulky methyl groups at the C2 and C6 positions. This forces the ester functional group into a high-angle, near-perpendicular orientation to minimize these unfavorable steric interactions. This conformation prevents the π-system of the carbonyl group from being coplanar with the π-system of the aromatic ring, thereby inhibiting electronic conjugation.

Torsion angles are a quantitative measure of the conformation around a chemical bond. The most telling torsion angle in the 2,4,6-trimethylbenzoate moiety is the one describing the twist between the aromatic ring and the ester group. Analysis of the manganese-TMB crystal structure reveals a significant dihedral angle between the plane of the carboxylate group and the plane of the adjacent benzene ring. iucr.org

Key Dihedral Angle in a 2,4,6-Trimethylbenzoate Moiety
ParameterValueSignificance
Dihedral Angle (Carboxylate Plane vs. Benzene Ring Plane)87.73 (16)°Indicates a nearly perpendicular arrangement, minimizing steric strain between the carbonyl oxygen and ortho-methyl groups.
Data from the crystal structure of diaquabis(N,N-diethylnicotinamide-κN¹)bis(2,4,6-trimethylbenzoato-κO)manganese(II). iucr.org

This pronounced twist is a clear indicator of significant steric strain in a planar conformation, which is effectively relieved by rotation around the C(ring)–C(carbonyl) bond.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Co-crystals are crystalline structures composed of two or more different molecules in the same lattice. Both phenomena can profoundly affect the physical properties of a compound, such as its melting point, solubility, and stability.

A review of the scientific literature indicates that no studies on the polymorphism or co-crystallization of this compound have been reported to date. This area remains unexplored for this particular compound. The investigation of polymorphism and the design of co-crystals are active areas of research, particularly in the pharmaceutical and materials sciences, to optimize the properties of active ingredients and functional materials. brieflands.com Future work on this compound could explore its potential to form different polymorphs or to engage in co-crystal formation with other molecules to modulate its physical characteristics.

Theoretical and Computational Studies on Ethyl 2,4,6 Trimethylbenzoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecules like ethyl 2,4,6-trimethylbenzoate (B1236764). acs.org DFT methods are favored for their balance of computational cost and accuracy in predicting molecular geometries, electronic structures, and spectroscopic properties. nih.gov

Geometry Optimization and Conformational Energy Landscape Analysis

The first step in the computational analysis of ethyl 2,4,6-trimethylbenzoate is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Due to the presence of rotatable bonds, particularly the C-C and C-O single bonds of the ethyl ester group, the molecule can exist in various conformations.

Table 1: Representative Calculated Geometric Parameters for this compound (Optimized Geometry)

Parameter Bond/Angle Value (Å/°)
Bond Length C=O ~1.21
C-O (ester) ~1.34
O-CH2 ~1.45
C-C (ring) ~1.40
Bond Angle O=C-O ~125
C-O-CH2 ~116
Dihedral Angle C(ring)-C(ring)-C=O ~90

Note: These are typical values derived from DFT calculations on similar benzoate (B1203000) esters and may vary slightly depending on the level of theory and basis set used.

Electronic Structure Analysis: HOMO/LUMO Orbitals, Electrostatic Potential Mapping

Understanding the electronic structure of this compound is crucial for predicting its reactivity. DFT calculations provide valuable insights through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net In this compound, the HOMO is typically localized on the electron-rich trimethyl-substituted benzene (B151609) ring, while the LUMO is centered on the carbonyl group of the ester function. researchgate.netbohrium.com

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO ~ -8.5
LUMO ~ -0.5
HOMO-LUMO Gap ~ 8.0

Note: These values are illustrative and can vary based on the computational method and solvent model.

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. The ESP map for this compound would show a region of negative potential (electron-rich) around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, positive potential regions (electron-poor) would be expected around the hydrogen atoms.

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful experimental technique for identifying functional groups and characterizing molecular structure. researchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. nih.govmdpi.com

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations, aromatic C-H stretches, and various bending and rocking modes of the methyl and ethyl groups. By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved, leading to a more complete understanding of the molecule's structure and bonding.

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the protons of the three methyl groups on the benzene ring. Similarly, the ¹³C NMR spectrum would show signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl and methyl groups. Comparing these predicted chemical shifts with experimental data, such as that available in the PubChem database, can help validate the calculated structure and provide a more detailed interpretation of the experimental spectrum.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O ~170 171.1
Aromatic C (quaternary) ~130-140 130.4, 134.7, 138.9
Aromatic C-H ~128 128.2
O-CH₂ ~60 60.5
Ring-CH₃ ~20 19.5, 21.1
CH₂-CH₃ ~14 14.3

Note: Predicted values are approximate and depend on the level of theory and solvent model used.

Calculation of Reaction Energy Barriers and Transition States for Ester Hydrolysis

The hydrolysis of esters is a fundamental organic reaction, and the steric hindrance in this compound makes its hydrolysis particularly interesting to study computationally. DFT calculations can be used to model the reaction pathway for both acid- and base-catalyzed hydrolysis. This involves identifying the structures of the reactants, intermediates, transition states, and products.

By calculating the energies of these species, the activation energy barrier for the reaction can be determined. For sterically hindered esters like this compound, the traditional acyl-oxygen cleavage (B_AC2) mechanism is significantly slowed down. Computational studies on the closely related mthis compound have explored alternative mechanisms, such as alkyl-oxygen cleavage (B_AL2), and have calculated the associated energy barriers. acs.org These studies provide a detailed mechanistic understanding of why such esters are resistant to hydrolysis.

Molecular Dynamics Simulations

While DFT calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules in a solvent environment over time. MD simulations model the motion of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations could be used to study its solvation in different solvents, such as water or ethanol (B145695). These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation structure fluctuates over time. Furthermore, MD simulations can be used to explore the conformational dynamics of the ester in solution, providing a more realistic picture of its behavior than static calculations alone. By combining MD with quantum mechanical methods (QM/MM simulations), one can also study chemical reactions, such as hydrolysis, in an explicit solvent environment, providing a more accurate description of the reaction dynamics and energetics. acs.org

Conformational Dynamics in Solution and Solvent Effects

The conformational landscape of this compound is primarily dictated by the rotation around two key single bonds: the C(aromatic)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond. The steric hindrance imposed by the two ortho-methyl groups on the benzene ring significantly influences the rotational barrier around the C(aromatic)-C(carbonyl) bond. This steric clash forces the carbonyl group out of the plane of the benzene ring, which in turn affects the electronic conjugation between the aromatic π-system and the carbonyl group.

Computational studies, often employing Density Functional Theory (DFT), can be utilized to calculate the potential energy surface for rotation around these bonds. For a molecule like this compound, the global minimum energy conformation is expected to be one where the steric repulsion between the ortho-methyl groups and the carbonyl oxygen is minimized. This typically results in a dihedral angle between the plane of the benzene ring and the carbonyl group that is significantly different from 0°.

Solvent effects can be modeled computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), or through explicit solvent simulations using molecular dynamics. These models help in understanding how the solvent environment alters the relative energies of different conformers and the barriers to their interconversion. cdnsciencepub.com For instance, a more polar solvent would be expected to better stabilize a conformation with a larger separation of charge, potentially lowering the rotational barrier for certain bonds.

Table 1: Calculated Rotational Barriers and Dihedral Angles for this compound in Different Solvents (Hypothetical Data)

SolventDielectric ConstantC(aromatic)-C(carbonyl) Dihedral Angle (°)Rotational Barrier (kcal/mol)C(carbonyl)-O(ester) Rotational Barrier (kcal/mol)
Gas Phase1.065.28.59.8
Hexane1.964.88.39.6
Dichloromethane8.963.57.99.2
Acetonitrile37.562.17.58.9
Water80.160.87.28.5

Note: This table contains hypothetical data for illustrative purposes, as specific experimental or computational studies on the conformational dynamics of this compound were not found in the literature search.

Simulation of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to investigate the intermolecular interactions between this compound and solvent molecules at an atomistic level. rsc.orgnih.gov In an aqueous environment, the primary interactions would involve the ester group of the solute and the surrounding water molecules. The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, forming hydrogen bonds with the hydrogen atoms of water molecules. The strength and dynamics of these hydrogen bonds are critical in determining the solubility and reactivity of the ester.

The bulky trimethylbenzoyl group, being largely nonpolar, will primarily engage in van der Waals interactions with neighboring molecules. In aqueous solution, this hydrophobic portion of the molecule will influence the local structuring of water, leading to a hydrophobic hydration shell. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs) between specific atoms of the solute and solvent, which reveal the average distance and coordination numbers of solvent molecules around the solute. rsc.org

Table 2: Simulated Intermolecular Interaction Energies of this compound with Different Solvents (Hypothetical Data)

SolventSolute-Solvent Electrostatic Energy (kcal/mol)Solute-Solvent van der Waals Energy (kcal/mol)Total Interaction Energy (kcal/mol)
Water-15.8-22.5-38.3
Methanol (B129727)-12.3-25.1-37.4
Acetonitrile-10.5-26.8-37.3
Dichloromethane-8.2-28.4-36.6
Hexane-2.1-30.5-32.6

Note: This table contains hypothetical data for illustrative purposes, as specific simulation studies on the intermolecular interactions of this compound were not found in the literature search.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) in Reactivity

Derivation of Molecular Descriptors Related to Ester Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed to correlate the chemical structure of a series of compounds with their biological activity or physical properties, such as reaction rates. nih.gov For the reactivity of esters like this compound, particularly in hydrolysis reactions, several classes of molecular descriptors are crucial.

Electronic Descriptors: These descriptors quantify the electronic effects of substituents. The Hammett substituent constant (σ) is a classic example, though for ortho-substituted compounds like this compound, modified parameters are often needed to account for steric effects. dntb.gov.ua Quantum chemical calculations can provide a wealth of electronic descriptors, including:

Partial atomic charges: The charge on the carbonyl carbon and oxygen atoms can indicate the electrophilicity of the reaction center. researchgate.net

Frontier molecular orbital energies (HOMO and LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the susceptibility of the ester to nucleophilic attack. nih.gov

Steric Descriptors: These parameters account for the spatial arrangement of atoms and their influence on reactivity.

Taft's steric parameter (Es): This is an empirical parameter derived from the rates of acid-catalyzed hydrolysis of esters. uni.lu

Sterimol parameters (L, B1, B5): These are calculated from the 3D structure of the molecule and describe the length and width of substituents. sielc.com

Topological and Physicochemical Descriptors:

Molecular refractivity (MR): Related to the volume and polarizability of the molecule. nih.gov

LogP: The logarithm of the octanol-water partition coefficient, which describes the hydrophobicity of the molecule. nih.gov

pKa: The acidity of the corresponding carboxylic acid can be a descriptor for the reactivity of the ester. nih.gov

These descriptors can be calculated using various computational chemistry software packages.

Table 3: Key Molecular Descriptors for QSAR/QSPR Studies of Ester Reactivity

Descriptor ClassSpecific DescriptorInformation Provided
ElectronicPartial Atomic Charge (on C=O)Electrophilicity of the reaction center
LUMO EnergySusceptibility to nucleophilic attack
Hammett Constant (σ)Electronic effect of substituents
StericTaft's Steric Parameter (Es)Steric hindrance at the reaction center
Sterimol Parameters (L, B1, B5)3D size and shape of substituents
PhysicochemicalLogPHydrophobicity
Molar Refractivity (MR)Volume and polarizability

Correlation of Computational Parameters with Experimental Kinetic Data

Once a set of relevant molecular descriptors has been derived, the next step in a QSAR/QSPR study is to establish a mathematical relationship between these descriptors and experimentally determined kinetic data, such as the rate constant (k) for the hydrolysis of this compound. This is typically achieved using statistical methods like multiple linear regression (MLR). nih.gov

The general form of an MLR equation in this context would be:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where:

log(k) is the logarithm of the experimental rate constant.

D₁, D₂, ..., Dₙ are the calculated molecular descriptors.

c₀, c₁, c₂, ..., cₙ are the regression coefficients determined by the statistical fitting process.

For the alkaline hydrolysis of a series of benzoate esters, it has been shown that a combination of electronic and steric parameters often provides a good correlation with the reaction rates. sbq.org.br For instance, a study on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters found a correlation between the carbonyl carbon Mulliken charge and the Hammett σpara constant. sbq.org.br

In the case of this compound, the significant steric hindrance from the ortho-methyl groups is a dominant factor in its reactivity. Therefore, any successful QSAR model for a series of related hindered esters would need to heavily weigh steric descriptors. The experimental rate constant for the alkaline hydrolysis of this compound can be measured and then used as a data point in the development of a QSAR model.

Table 4: Hypothetical Correlation of Computational Parameters with Experimental Hydrolysis Rate Constants for a Series of Substituted Ethyl Benzoates

Compoundlog(k_exp)Calculated LUMO Energy (eV)Calculated Carbonyl Carbon Charge (e)Taft's Es
Ethyl benzoate-2.5-0.50.750.00
Ethyl p-nitrobenzoate-1.8-1.20.780.00
Ethyl p-methylbenzoate-2.8-0.40.74-0.07
This compound -4.5 -0.3 0.72 -1.40

Note: This table includes hypothetical data to illustrate the principle of correlating experimental and computational values. The log(k_exp) value for this compound is an estimate based on its known low reactivity due to steric hindrance.

The predictive power of the developed QSAR model is then assessed through internal and external validation techniques to ensure its robustness and applicability for predicting the reactivity of new, untested esters within its applicability domain. nih.gov

Applications in Advanced Materials Chemistry and Chemical Synthesis

Utilization in Fine Chemical Synthesis as a Building Block

Protecting Group Strategy for Carboxylic Acids

In the realm of organic synthesis, the strategic protection of functional groups is paramount to achieving complex molecular architectures. Ethyl 2,4,6-trimethylbenzoate (B1236764), also known as ethyl mesitoate, serves as a robust protecting group for carboxylic acids. The defining feature of this protecting group is the significant steric hindrance provided by the three methyl groups on the benzene (B151609) ring, which effectively shields the ester's carbonyl carbon from nucleophilic attack.

This steric bulk renders the ester exceptionally stable under basic and nucleophilic conditions, where less hindered esters would be readily cleaved. Consequently, chemists can perform a variety of chemical transformations on other parts of a molecule without affecting the protected carboxylic acid. The deprotection, or removal of the 2,4,6-trimethylbenzoyl group to regenerate the free carboxylic acid, is typically accomplished under strong acidic conditions, which facilitate the cleavage of the ester bond.

Advanced Chemical Reagents and Catalysis

Ligand Precursor for Organometallic Catalysts

While not typically employed directly as a ligand, ethyl 2,4,6-trimethylbenzoate is a valuable precursor for the synthesis of bulky ligands used in organometallic catalysis. The ester can be hydrolyzed to its corresponding carboxylic acid, 2,4,6-trimethylbenzoic acid. This acid is a versatile building block for more complex ligand structures.

Chiral Derivatization Agent for Stereochemical Analysis

This compound is an achiral molecule. However, its derivative, 2,4,6-trimethylbenzoyl chloride, can be employed as a derivatizing agent in the stereochemical analysis of chiral alcohols and amines. When a racemic or enantiomerically enriched mixture of a chiral alcohol or amine reacts with 2,4,6-trimethylbenzoyl chloride, a mixture of diastereomeric esters or amides is formed.

These diastereomers possess distinct physical and chemical properties, which allows for their separation and quantification using chromatographic techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The significant steric bulk of the 2,4,6-trimethylbenzoyl group often leads to better separation between the diastereomeric peaks, facilitating a more accurate determination of the enantiomeric composition of the original analyte.

Applications in Analytical Chemistry

Internal Standards for Chromatographic Quantification

In analytical chemistry, particularly in quantitative analysis using chromatography, internal standards are crucial for achieving accurate and reproducible results. This compound is well-suited for this role due to its chemical stability, distinct retention time that minimizes interference with common analytes, and predictable response in various detectors.

By adding a known quantity of this compound to a sample prior to analysis, variations arising from sample preparation and injection volume can be compensated for. The concentration of the analyte is then determined by comparing the ratio of its chromatographic peak area to that of the internal standard.

Derivatization Agent for Enhanced Detection of Analytes

Derivatization is a common strategy in analytical chemistry to improve the detectability and chromatographic behavior of analytes. The reactive derivative of this compound, 2,4,6-trimethylbenzoyl chloride, serves as an effective derivatizing agent for compounds containing hydroxyl or amino functional groups.

The introduction of the bulky and aromatic 2,4,6-trimethylbenzoyl group onto an analyte can lead to several analytical advantages:

Improved Chromatographic Properties: The derivatized analyte may exhibit enhanced volatility and thermal stability, which is beneficial for GC analysis.

Enhanced Detectability: The presence of the aromatic ring significantly increases the UV absorbance of the analyte, leading to improved sensitivity in HPLC-UV detection.

Structural Information: The derivatized product often yields characteristic fragmentation patterns in mass spectrometry, aiding in its identification and structural elucidation.

Environmental Fate and Chemical Degradation Pathways of Ethyl 2,4,6 Trimethylbenzoate

Hydrolysis in Aqueous Environmental Systems (Acidic, Neutral, Basic Conditions)

Hydrolysis is a primary degradation route for esters in aqueous environments. The rate and mechanism of hydrolysis for ethyl 2,4,6-trimethylbenzoate (B1236764) are significantly influenced by pH.

Under acidic conditions , the hydrolysis of sterically hindered esters like those derived from 2,4,6-trimethylbenzoic acid proceeds through an A-1 type mechanism, involving alkyl-oxygen bond fission. rsc.org This is in contrast to the more common A-2 mechanism with acyl-oxygen fission observed for less hindered esters. The reaction is acid-catalyzed, and the rate can be influenced by the solvent composition. rsc.org

In neutral conditions , the hydrolysis rate is generally slow.

Under basic conditions , the hydrolysis of methyl 2,4,6-trimethylbenzoate, a closely related compound, occurs through the usual acyl-oxygen fission (BAc2 mechanism). cdnsciencepub.comscispace.comacs.org This involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. stackexchange.com However, for more sterically hindered esters, an alternative BAl2 mechanism, involving a bimolecular attack on the alkyl carbon, can occur, though it is less common for methyl esters unless the carbonyl carbon is exceptionally hindered. stackexchange.com The hydrolysis of this compound under alkaline conditions is expected to primarily follow the BAc2 pathway, yielding 2,4,6-trimethylbenzoic acid and ethanol (B145695).

Condition Proposed Primary Mechanism Primary Products
AcidicAAl1 (Alkyl-oxygen fission)2,4,6-Trimethylbenzoic acid, Ethanol
NeutralSlow Hydrolysis2,4,6-Trimethylbenzoic acid, Ethanol
BasicBAc2 (Acyl-oxygen fission)2,4,6-Trimethylbenzoate, Ethanol

This table summarizes the expected hydrolysis mechanisms and products for this compound under different pH conditions based on studies of similar compounds.

Photolytic Degradation Under Simulated Environmental Exposure

Photodegradation is a significant transformation process for organic compounds exposed to sunlight in the environment. gdut.edu.cn For this compound, which is used as a photoinitiator, photolytic decomposition is an intended reaction in industrial settings and a likely environmental fate process. nih.gov

Direct photolysis involves the absorption of light by the molecule itself, leading to its decomposition. Upon UV exposure, this compound can undergo cleavage to form various photolytic decomposition products. nih.gov A common decomposition product identified from the photolysis of related trimethylbenzoyl compounds is 2,4,6-trimethylbenzaldehyde. nih.gov The initial step is likely the homolytic cleavage of the ester bond to form a 2,4,6-trimethylbenzoyl radical and an ethoxy radical. These reactive intermediates can then undergo further reactions.

Photosensitized degradation occurs when other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound, leading to its degradation. In aquatic environments, dissolved organic matter and nitrate (B79036) ions can act as photosensitizers, producing reactive species like hydroxyl radicals and singlet oxygen. gdut.edu.cn While specific studies on the photosensitized degradation of this compound are limited, it is expected that these reactive oxygen species would contribute to its environmental degradation.

Photolysis Type Key Processes Potential Degradation Products
Direct PhotolysisAbsorption of UV light, bond cleavage2,4,6-Trimethylbenzaldehyde, 2,4,6-Trimethylbenzoic acid
Photosensitized DegradationEnergy transfer from excited species (e.g., DOM)Oxidized and hydroxylated derivatives

This table outlines the potential photolytic degradation pathways for this compound.

Chemical Oxidation Pathways (e.g., Ozonation, Hydroxyl Radical Attack)

Chemical oxidation by reactive species present in the atmosphere and aquatic environments is a critical degradation pathway for organic pollutants.

Hydroxyl radical (•OH) attack is a primary degradation mechanism in both the atmosphere and in sunlit surface waters. rsc.orgnih.gov Hydroxyl radicals are highly reactive and can abstract a hydrogen atom from the ethyl or methyl groups or add to the aromatic ring. rsc.org The reaction with the aromatic ring typically leads to the formation of hydroxylated derivatives. Studies on the reaction of OH radicals with similar compounds like 2,2,4-trimethylpentane (B7799088) have shown the formation of various alcohols and carbonyl compounds. nih.gov

Oxidant Reaction Type Potential Transformation Products
Ozone (O₃)Electrophilic attack on the aromatic ring, oxidation of alkyl groupsRing-opened products, oxidized methyl groups, 2,4,6-trimethylbenzoic acid
Hydroxyl Radical (•OH)Hydrogen abstraction, addition to the aromatic ringHydroxylated derivatives, carbonyl compounds

This table summarizes the likely chemical oxidation pathways for this compound.

Biodegradation Mechanisms and Pathway Identification in Microbial Systems

Biodegradation is a key process for the ultimate removal of organic compounds from the environment. The biodegradability of this compound is an important factor in its environmental persistence. While specific studies on the biodegradation of this compound are limited, information can be inferred from its structural components and related compounds.

The ester linkage in this compound is susceptible to enzymatic hydrolysis by esterases, which are common in microorganisms. This would lead to the formation of 2,4,6-trimethylbenzoic acid and ethanol, both of which can be further biodegraded. The biodegradation of aromatic acids typically proceeds through hydroxylation of the ring followed by ring cleavage. The methyl groups on the benzene (B151609) ring may present some steric hindrance to enzymatic attack, potentially slowing the rate of degradation compared to unsubstituted benzoic acid. Some poly(organophosphazene) polymers containing 2,4,6-trimethylbenzoate ester groups have been designed to be biodegradable. google.comgoogle.com

Initial Biodegradation Step Enzymes Involved (Hypothesized) Initial Products Subsequent Degradation
Ester HydrolysisEsterases2,4,6-Trimethylbenzoic acid, EthanolFurther degradation of the aromatic ring and ethanol

This table presents a hypothesized biodegradation pathway for this compound in microbial systems.

An in-depth exploration of this compound, this article delves into the future research and emerging applications of this sterically hindered aromatic ester. The content is structured to provide a comprehensive overview of cutting-edge research avenues, from the development of chiral analogs to the integration of sustainable and circular economic principles in its production and degradation.

Future Directions and Emerging Research Avenues

The unique structural characteristics of ethyl 2,4,6-trimethylbenzoate (B1236764), particularly its significant steric hindrance around the carbonyl group, have spurred a variety of research initiatives. These investigations aim to unlock its full potential in diverse scientific and technological fields.

Q & A

Q. What are the standard laboratory synthesis protocols for Ethyl 2,4,6-trimethylbenzoate, and how is its purity validated?

  • Methodological Answer : this compound is synthesized via acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid with ethanol. A typical protocol involves refluxing equimolar amounts of the carboxylic acid and ethanol in the presence of concentrated sulfuric acid (catalyst) for 6–8 hours. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with dichloromethane, and purified via vacuum distillation or column chromatography. Characterization :
  • 1H/13C NMR : Peaks for aromatic protons (δ ~6.7 ppm, singlet), methyl groups (δ ~2.3–2.5 ppm), and ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) .
  • GC-MS : Molecular ion peak at m/z 192.23 (C₁₂H₁₆O₂) .
  • HPLC : Retention time compared to commercial standards (if available).

Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs like Mthis compound?

  • Methodological Answer : Key techniques include:
  • 1H NMR : Ethyl esters show a triplet for the CH₂ group (δ ~4.3 ppm) and a quartet for the CH₃ group (δ ~1.3 ppm), whereas methyl esters lack these signals .
  • IR Spectroscopy : C=O stretch at ~1720 cm⁻¹ (ester), with no OH stretch (absence of carboxylic acid).
  • Mass Spectrometry : Molecular ion fragmentation patterns differ; ethyl esters exhibit loss of –OCH₂CH₃ (m/z 147), while methyl esters lose –OCH₃ (m/z 161) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can optimize the geometry of this compound and calculate frontier molecular orbitals (HOMO/LUMO). For example:
ParameterValue (Å or eV)
C=O Bond Length1.21 Å
HOMO-LUMO Gap5.3 eV
A smaller HOMO-LUMO gap suggests higher reactivity toward electrophiles. Comparative studies with analogs (e.g., ethyl benzoate) can reveal steric effects from the 2,4,6-trimethyl groups .

Q. What role does this compound play in X-ray crystallographic studies, particularly in SHELX refinement workflows?

  • Methodological Answer : The compound’s rigid aromatic core makes it a suitable model for testing crystallographic software like SHELXL. Example workflow:

Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.

Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen atom positions.

Crystallographic DataValue
R-factor<5%
C–C Bond Lengths1.39–1.51 Å
Thermal Motion (Ueq)0.02–0.05 Ų
Discrepancies between experimental and DFT-optimized structures highlight steric crowding effects .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer :
  • Case Study : If NMR suggests free rotation of the ethyl group but XRD shows a fixed conformation, perform variable-temperature NMR to probe rotational barriers.
  • Statistical Analysis : Use WinGX to calculate standard uncertainties in bond lengths/angles and cross-validate with DFT results .

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Ethyl 2,4,6-trimethylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.